molecular formula C4H10ClNO B1396109 2-Methoxycyclopropanamine hydrochloride CAS No. 1046469-17-3

2-Methoxycyclopropanamine hydrochloride

Cat. No.: B1396109
CAS No.: 1046469-17-3
M. Wt: 123.58 g/mol
InChI Key: XLWRVSLZASDSJT-UHFFFAOYSA-N
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Description

2-Methoxycyclopropanamine hydrochloride is a chemical compound that belongs to the class of cyclopropanamines. It is a white crystalline powder that is soluble in water and has a molecular weight of 143.6 g/mol. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction conditions include:

    Reactants: Cyclopropanamine, Methanol, Hydrochloric acid

    Solvent: Methanol

    Temperature: Room temperature (approximately 20°C)

    Pressure: Atmospheric pressure

    Reaction Time: 3 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.

    Purification Steps: Such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Cyclopropanone derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxycyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 2-Methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxycyclopropanamine
  • Cyclopropanamine
  • Methoxycyclopropane

Uniqueness

2-Methoxycyclopropanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-Methoxycyclopropanamine hydrochloride, specifically in its (1R,2R) and (1S,2R) forms, is a cyclic amine compound notable for its unique three-membered cyclopropane ring structure and the presence of both a methoxy group and an amine functional group. This combination of structural features contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for this compound is C₄H₉ClN₁O. The stereochemistry of the compound significantly influences its biological activity, as shown in the following comparison table:

Compound NameStructure TypeBiological ActivityUnique Features
(1R,2R)-2-MethoxycyclopropanamineCyclopropane derivativeNeurotransmitter-like effectsSpecific stereochemistry affecting activity
(1S,2R)-2-MethoxycyclopropanamineCyclopropane derivativePotential neuroactivityDifferent stereochemistry
3-MethoxypropylamineLinear aliphatic amineAntimicrobial propertiesNon-cyclic structure
1-Amino-3-methoxybutaneLinear aliphatic amineNeuroactive propertiesLonger carbon chain influences activity

The presence of the methoxy group enhances solubility and reactivity, making it a compound of interest in both pharmaceutical and synthetic chemistry.

The mechanism of action for this compound involves interactions with various biological targets, particularly neurotransmitter receptors. The amine functional group is known to play a crucial role in neurotransmitter modulation. Preliminary studies suggest that compounds with similar structures often exhibit significant binding affinities to serotonin receptors, specifically the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects .

Biological Activity Studies

Neurotransmitter Interaction : Research indicates that this compound may function as a selective agonist at the 5-HT2C receptor. This receptor is associated with various neuropsychiatric conditions, making it a target for potential therapeutic agents. For instance, studies have shown that derivatives of cyclopropylmethylamines exhibit high selectivity for the 5-HT2C receptor over other serotonin receptors .

Antipsychotic Properties : In behavioral models, some derivatives have demonstrated antipsychotic-like effects. For example, certain compounds derived from cyclopropylmethylamine scaffolds showed significant activity in amphetamine-induced hyperactivity models, suggesting potential applications in treating schizophrenia or other disorders characterized by dopaminergic dysregulation .

Case Studies

  • Selectivity at Serotonin Receptors : A study focused on N-substituted derivatives of cyclopropylmethylamines highlighted the importance of structural modifications in enhancing selectivity for the 5-HT2C receptor. The study reported that specific substitutions led to compounds with EC50 values as low as 23 nM at this receptor while maintaining minimal activity at the 5-HT2A and 5-HT2B receptors .
  • Pharmacokinetics : In terms of pharmacokinetic properties, research indicated that certain derivatives possess favorable characteristics for brain penetration due to their low molecular weight and specific lipophilicity profiles. These properties are critical for developing effective central nervous system-active drugs .

Properties

IUPAC Name

2-methoxycyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWRVSLZASDSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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